molecular formula C5H3F3N2O2 B2983623 1-(Trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 2092678-51-6

1-(Trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No. B2983623
CAS RN: 2092678-51-6
M. Wt: 180.086
InChI Key: KTHBHWQFPDROPX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a heterocyclic building block . It is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase and in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .


Physical And Chemical Properties Analysis

The molecular formula of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid is C6H5F3N2O2 . It has a molecular weight of 194.11 g/mol . The compound has one hydrogen bond donor and six hydrogen bond acceptors .

Scientific Research Applications

Antifungal Activity

The compound has been used in the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which have shown moderate to excellent antifungal activities against seven phytopathogenic fungi .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from the compound, are widely used in the agrochemical industry for crop protection. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Pesticides

The compound is an important intermediate in the synthesis of pesticides. An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, has been studied .

Biological Properties

The molecule has a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Development of Fluorinated Organic Chemicals

The compound plays a significant role in the development of fluorinated organic chemicals, which have found applications in the agrochemical, pharmaceutical, and functional materials fields .

Future Directions

Pyrazoles are gaining more attention in the field of medicinal chemistry due to their interesting pharmacological properties . They have important applications in material chemistry and as brightening agents . Future research may focus on exploring these properties further and developing new synthetic methods where pyrazoles take part .

properties

IUPAC Name

1-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-3(9-10)4(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHBHWQFPDROPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2092678-51-6
Record name 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
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